molecular formula C10H13ClF3N B2768696 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline;hydrochloride CAS No. 2375260-88-9

3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline;hydrochloride

Cat. No.: B2768696
CAS No.: 2375260-88-9
M. Wt: 239.67
InChI Key: BWFVYDMUPWMQDJ-UHFFFAOYSA-N
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Description

3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline;hydrochloride is a chemical compound with the molecular formula C10H12F3N·HCl. It is a derivative of aniline, where the aniline group is substituted with a trifluoromethyl group and a methyl group on the propan-2-yl chain. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Scientific Research Applications

3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions

    Biology: Studied for its potential biological activity and interactions with biomolecules

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline;hydrochloride typically involves the reaction of 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline with hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Aqueous or organic solvent

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include:

    Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt

    Quality Control: Analytical techniques such as HPLC or NMR to verify the purity and structure of the compound

Chemical Reactions Analysis

Types of Reactions

3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding nitro or nitroso compounds

    Reduction: Formation of amines or other reduced derivatives

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride

    Substitution: Use of halogenating agents or other electrophiles/nucleophiles under controlled conditions

Major Products Formed

    Oxidation: Nitro or nitroso derivatives

    Reduction: Amines or other reduced forms

    Substitution: Various substituted aniline derivatives

Mechanism of Action

The mechanism of action of 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl)methanamine
  • **3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride
  • **4-Methyl-2-(1,1,1-trifluoro-2-methyl-2-propanyl)pyridine

Uniqueness

3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it valuable in various applications compared to its analogs.

Properties

IUPAC Name

3-(1,1,1-trifluoro-2-methylpropan-2-yl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N.ClH/c1-9(2,10(11,12)13)7-4-3-5-8(14)6-7;/h3-6H,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFVYDMUPWMQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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